Ethyl 3-(4-bromo-2-methylphenyl)-3-oxopropanoate
CAS No.:
Cat. No.: VC13551288
Molecular Formula: C12H13BrO3
Molecular Weight: 285.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H13BrO3 |
|---|---|
| Molecular Weight | 285.13 g/mol |
| IUPAC Name | ethyl 3-(4-bromo-2-methylphenyl)-3-oxopropanoate |
| Standard InChI | InChI=1S/C12H13BrO3/c1-3-16-12(15)7-11(14)10-5-4-9(13)6-8(10)2/h4-6H,3,7H2,1-2H3 |
| Standard InChI Key | FUOWAQLOTGMHHL-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CC(=O)C1=C(C=C(C=C1)Br)C |
| Canonical SMILES | CCOC(=O)CC(=O)C1=C(C=C(C=C1)Br)C |
Introduction
Structural and Physicochemical Properties
Ethyl 3-(4-bromo-2-methylphenyl)-3-oxopropanoate is a crystalline solid at room temperature, though its exact melting point remains undocumented. Its molecular structure integrates three key functional groups:
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Aromatic ring: Substituted with bromine at the para position and a methyl group at the ortho position.
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β-keto ester moiety: Comprising a ketone (C=O) and an ethyl ester (COOEt) group.
The bromine atom enhances electrophilic substitution reactivity, while the methyl group introduces steric effects that influence regioselectivity in subsequent reactions. The β-keto ester group is highly reactive, enabling participation in condensation, reduction, and cyclization reactions .
Synthesis Methods
Conventional Synthesis Pathways
The compound is typically synthesized via acylative coupling between ethyl 3-oxopropanoate and a functionalized aryl halide. A patent by describes a related synthesis using 1,2-dibromoethane as an alkylating agent under inert conditions. Key steps include:
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Reaction setup: Combining ethyl 3-oxopropanoate with 4-bromo-2-methylbenzoyl chloride in the presence of a palladium catalyst.
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Agitation: Prolonged stirring (up to 9 days) under nitrogen to ensure complete conversion .
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Workup: Extraction with methylene chloride, followed by chromatographic purification using hexane-ethyl acetate gradients .
Yield optimization remains challenging due to side reactions, such as hydrolysis of the ester group or undesired bromination. Modifying reaction conditions (e.g., temperature, catalyst loading) can improve efficiency .
Alternative Routes
Applications in Organic Synthesis
Pharmaceutical Intermediates
Ethyl 3-(4-bromo-2-methylphenyl)-3-oxopropanoate serves as a precursor to non-steroidal anti-inflammatory drugs (NSAIDs) and antiviral agents. For example:
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Hydrolysis: Conversion to 3-(4-bromo-2-methylphenyl)-3-oxopropanoic acid, a potential COX-2 inhibitor.
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Condensation: Reaction with hydrazines to form pyrazolone derivatives, which exhibit analgesic activity .
Heterocyclic Chemistry
The β-keto ester moiety participates in cyclocondensation reactions to yield imidazoles and pyrazines. In , ethyl 3-bromo-2-oxopropanoate (a structural analog) was used to synthesize ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate with a 50.6% yield under optimized conditions . This highlights the potential of brominated β-keto esters in constructing nitrogen-containing heterocycles.
Comparative Analysis with Analogous Compounds
Ethyl 3-(4-Bromophenyl)-3-oxopropanoate
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Structural difference: Lacks the methyl group at the ortho position.
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Reactivity: Higher electrophilicity due to reduced steric hindrance, enabling faster coupling reactions .
3-(4-Bromo-2-methylphenyl)-2-oxopropanoic Acid
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Functional groups: Carboxylic acid instead of an ethyl ester.
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Applications: Direct incorporation into peptide mimetics or metal-organic frameworks.
Future Research Directions
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Catalytic Optimization: Exploring biocatalysts (e.g., lipases) for enantioselective synthesis.
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Biological Screening: Evaluating antimicrobial or anticancer activity in collaboration with in vitro assays.
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Green Chemistry: Developing solvent-free or aqueous-phase synthetic routes to enhance sustainability .
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